molecular formula C13H6F4N2 B1396846 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile CAS No. 1219454-49-5

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile

Cat. No. B1396846
M. Wt: 266.19 g/mol
InChI Key: REFSQKIWWHCQII-UHFFFAOYSA-N
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Description

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice between these methods depends largely on the identity of the desired target compound .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The unique physicochemical properties of TFMP derivatives are thought to be due to the combination of the unique properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

TFMP derivatives are used as reactants in the preparation of aminopyridines through amination reactions . They are also used as catalytic ligands for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds . The refractive index of a similar compound, 3-Fluoro-4-(trifluoromethyl)pyridine, is 1.406, and its density is 1.391 g/mL at 25 °C .

Scientific Research Applications

1. Inhibitors of NAMPT

Researchers have studied pyridine derivatives, including structures similar to 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile, as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT). These studies involve crystal structure determination, Hirshfeld surface analysis, and molecular docking studies to understand their potential in increasing sensitivity to apoptosis in NAMPT-expressing cells and tumorspheres (Venkateshan et al., 2019).

2. Synthesis of Trifluoromethylated Analogues

Another research focus is the synthesis of trifluoromethylated analogues of 4,5-Dihydroorotic Acid using derivatives like 4-(Trifluoromethyl)pyrimidin-2(1H)-ones, which are structurally related to 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile. These studies explore the synthesis and properties of new trifluoromethylated compounds in both racemic and enantiopure forms (Sukach et al., 2015).

3. Corrosion Inhibitors

Pyrazolopyridine derivatives, similar in structure to 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile, have been synthesized and investigated as potential corrosion inhibitors for mild steel in acidic environments. These studies utilize techniques like electrochemical impedance spectroscopy and potentiodynamic polarization to understand the compounds' corrosion inhibiting properties (Dandia et al., 2013).

4. Synthesis of Pyrazole-4-carbonitrile Derivatives

Research has also been conducted on the synthesis of pyrazole-4-carbonitrile derivatives, closely related to 4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile, exploring their potential for forming new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives (Ali et al., 2016).

Safety And Hazards

TFMP derivatives are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . They have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-2-1-8(6-11(12)13(15,16)17)9-3-4-19-10(5-9)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFSQKIWWHCQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=C2)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Trifluoromethyl-4-fluorophenyl)pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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